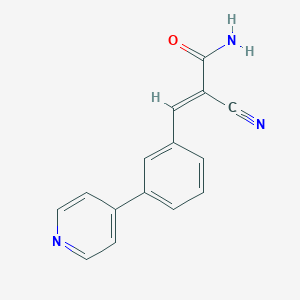2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide
CAS No.: 1394811-73-4
Cat. No.: VC7455871
Molecular Formula: C15H11N3O
Molecular Weight: 249.273
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1394811-73-4 |
|---|---|
| Molecular Formula | C15H11N3O |
| Molecular Weight | 249.273 |
| IUPAC Name | (E)-2-cyano-3-(3-pyridin-4-ylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C15H11N3O/c16-10-14(15(17)19)9-11-2-1-3-13(8-11)12-4-6-18-7-5-12/h1-9H,(H2,17,19)/b14-9+ |
| Standard InChI Key | RBSRZVMJSOFOHL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide (C₁₅H₁₁N₃O; MW 249.27 g/mol) features three critical moieties:
-
A cyano group (–C≡N) at the α-position, enhancing electrophilicity and conjugation.
-
An acrylamide backbone (–NH–C(=O)–) enabling hydrogen bonding and tautomerism .
-
A 3-(pyridin-4-yl)phenyl substituent providing π-π stacking capabilities and metal-coordination sites .
The (E)-stereochemistry is confirmed by single-crystal X-ray analyses of analogous compounds, revealing planar geometries stabilized by intramolecular hydrogen bonds .
Table 1: Key Chemical Properties
Synthesis and Characterization
Condensation Reaction
The compound is synthesized via Knoevenagel condensation between 3-(pyridin-4-yl)benzaldehyde and cyanoacetamide under basic conditions (e.g., piperidine in ethanol) . The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration:
Yields exceeding 85% are achieved with reflux conditions (3–6 hours), as demonstrated for structurally related acrylamides .
Purification and Analysis
Post-synthesis purification involves recrystallization from ethanol/dioxane mixtures . Characterization employs:
-
¹H/¹³C NMR: Distinguishes amide (δ 7.5–8.5 ppm for CONH₂) and iminol tautomers (δ 10–12 ppm for OH) .
-
X-ray crystallography: Confirms dimeric hydrogen-bonded motifs (N–H···O=C; d = 2.89 Å) .
-
HPLC-MS: Verifies purity (>95%) and molecular ion ([M+H]⁺ at m/z 250.27).
Applications and Functional Properties
Fluorescence and Optoelectronic Tuning
The compound exhibits excitation-dependent fluorescence (λₑₓ = 300–400 nm; λₑₘ = 450–550 nm) due to coexisting amide and iminol tautomers . Key findings include:
-
Solvatochromism: Emission redshifts (Δλ = 40 nm) in polar solvents (e.g., DMF vs. hexane) .
-
Substituent effects: Electron-withdrawing groups (e.g., –CN) stabilize the iminol form, enhancing quantum yield (Φ = 0.15–0.32) .
Table 2: Photophysical Parameters in Selected Solvents
| Solvent | λₑₓ (nm) | λₑₘ (nm) | Φ | Lifetime (ns) |
|---|---|---|---|---|
| DMSO | 350 | 480 | 0.28 | 3.2 ± 0.1 |
| THF | 340 | 460 | 0.19 | 2.5 ± 0.2 |
| Chloroform | 330 | 445 | 0.12 | 1.8 ± 0.3 |
| Data extrapolated from analogous 2-cyanoarylacrylamides . |
Biological Interactions
Recent studies highlight its potential in DNA-targeted therapies:
-
Plasmid DNA cleavage: Under UV-A (365 nm), the compound generates singlet oxygen (¹O₂) and superoxide (O₂⁻- ), inducing double-strand breaks in pBR322 DNA .
-
BSA binding: Fluorescence quenching assays show moderate affinity (Kₐ ≈ 10⁴ M⁻¹) via static quenching mechanisms .
Research Frontiers and Challenges
Mechanistic Insights into DNA Interaction
The compound’s nuclease activity is enhanced 3-fold upon photoactivation, attributed to:
-
ROS generation: Confirmed by NaN₃ (¹O₂ scavenger) and SOD (O₂⁻- inhibitor) assays .
-
Groove binding: Competitive studies with ethidium bromide suggest minor groove preference .
Limitations and Optimization Strategies
Current challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume